Disulfide, bis(2,6-dimethylphenyl)
Description
Overview of Diaryl Disulfide Chemistry and its Significance in Contemporary Organic and Materials Science
Diaryl disulfides are a class of organosulfur compounds featuring a sulfur-sulfur bond between two aryl groups. This functional group is not merely a structural curiosity but a versatile and dynamic entity in chemistry. The disulfide bond itself is a key feature, susceptible to both reduction to the corresponding thiols and oxidation to various sulfur oxides, such as thiosulfinates and thiosulfonates. This reactivity makes diaryl disulfides valuable intermediates in organic synthesis. beilstein-journals.org
In the realm of organic synthesis, diaryl disulfides serve as important building blocks. beilstein-journals.org A variety of methods have been developed for their synthesis, including the oxidation of thiols, the coupling of arenediazonium tetrafluoroborates with carbon disulfide under visible light, and palladium-catalyzed couplings. beilstein-journals.orgorganic-chemistry.org The development of these synthetic methodologies is crucial as many pharmaceutically relevant proteins contain disulfide bonds, and the chemoselectivity of disulfide ligation is advantageous for the functionalization of proteins. beilstein-journals.org
The significance of diaryl disulfides extends into materials science. The reversible nature of the disulfide bond is exploited in the design of "smart" materials, such as self-healing polymers and redox-responsive materials. These materials can exhibit dynamic properties, for instance, forming or breaking crosslinks in response to specific stimuli. Diaryl disulfides have also been investigated as precursors for advanced polymers. For example, they can be used as monomers in oxidative polymerization to create poly(thioarylene)s, a class of polymers with potentially useful thermal and mechanical properties. oup.comoup.com
Research Context and Scope of Disulfide, bis(2,6-dimethylphenyl) Investigations
The primary research interest in Disulfide, bis(2,6-dimethylphenyl) stems from its specific molecular architecture. The presence of methyl groups in the ortho-positions (positions 2 and 6) of both phenyl rings creates significant steric hindrance around the disulfide bond. nih.gov This steric shielding is a defining characteristic that differentiates it from less hindered isomers, such as bis(3,5-dimethylphenyl) disulfide, and influences its reactivity and potential applications. oup.com
A key area of investigation for this compound is in polymer chemistry. Research on the related bis(3,5-dimethylphenyl) disulfide has shown its utility as a monomer for the synthesis of soluble poly(thio-2,6-dimethyl-1,4-phenylene) via oxidative polymerization. oup.com This polymer exhibits properties more akin to poly(oxy-2,6-dimethyl-1,4-phenylene) than to the unsubstituted poly(thio-1,4-phenylene). oup.com By analogy, Disulfide, bis(2,6-dimethylphenyl) is investigated as a potential monomer for creating novel poly(phenylene sulfide) derivatives where the steric bulk of the 2,6-dimethylphenyl units would be incorporated into the polymer backbone, affecting its solubility, processability, and final material properties.
The scope of research also includes the synthesis of the molecule itself, typically from the corresponding 2,6-xylenethiol (2,6-dimethylthiophenol). chemsrc.com Furthermore, the sterically hindered nature of Disulfide, bis(2,6-dimethylphenyl) makes it a subject of study for understanding how steric effects modulate the fundamental chemical reactions of the disulfide bond, such as its cleavage and participation in exchange reactions. nih.gov These investigations are crucial for designing specialized reagents and building blocks where controlled reactivity is paramount.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2,6-dimethylphenyl)disulfanyl]-1,3-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18S2/c1-11-7-5-8-12(2)15(11)17-18-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOHGPFWLCKZQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)SSC2=C(C=CC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062695 | |
| Record name | Disulfide, bis(2,6-dimethylphenyl) | |
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Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2905-17-1 | |
| Record name | Bis(2,6-dimethylphenyl) disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-17-1 | |
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| Record name | Bis(2,6-xylyl) disulfide | |
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| Record name | 2,6-Xylyl disulfide | |
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| Record name | Disulfide, bis(2,6-dimethylphenyl) | |
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| Record name | Disulfide, bis(2,6-dimethylphenyl) | |
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| Record name | Di(2,6-xylyl) disulphide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | BIS(2,6-XYLYL) DISULFIDE | |
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Synthetic Methodologies and Precursor Chemistry of Disulfide, Bis 2,6 Dimethylphenyl
Oxidative Coupling Reactions for Bis(2,6-dimethylphenyl) Disulfide Formation
The most common approach to forming the disulfide bond in bis(2,6-dimethylphenyl) disulfide is through the oxidation of 2,6-dimethylbenzenethiol. This transformation can be accomplished using a variety of oxidizing agents and catalytic systems.
Iodine-Catalyzed Oxidative Coupling of 2,6-Dimethylbenzenethiol
A mild and environmentally benign method for the oxidation of thiols to disulfides involves the use of hydrogen peroxide in the presence of a catalytic amount of an iodide ion or iodine. researchgate.net This method is effective for a range of thiols, including aromatic and aliphatic variants, affording the corresponding disulfides in good yields under neutral conditions. researchgate.net The reaction proceeds via the in-situ formation of molecular iodine from the oxidation of the iodide ion by hydrogen peroxide. researchgate.net This generated iodine then oxidizes the thiol to the disulfide.
A key advantage of this method is the avoidance of harsh reaction conditions and the production of undesirable waste products. researchgate.net The catalytic use of iodine makes this a more sustainable approach compared to stoichiometric methods.
Manganese Dioxide-Mediated Oxidation Routes for Related Diaryl Disulfides
Activated manganese dioxide (MnO₂) is a versatile and efficient reagent for the oxidative coupling of thiols to their corresponding disulfides. This method has been shown to be effective for a wide array of aromatic, aliphatic, and alicyclic thiols, consistently producing high to quantitative yields of the symmetrical disulfides. rsc.orgepa.gov The reactions are typically carried out under mild conditions, often in a non-polar solvent like hexane. rsc.orgepa.gov
The use of chemical manganese dioxide offers a simple and high-yielding pathway for this transformation. rsc.org The heterogeneity of the reagent also simplifies the workup process, as the manganese byproducts can be easily removed by filtration.
General Principles of Thiol Oxidation to Disulfide Linkages
The oxidation of a thiol to a disulfide is a fundamental redox reaction where two thiol (R-SH) groups are coupled to form a disulfide (R-S-S-R) bond. sci-hub.selibretexts.orglibretexts.org This process involves the removal of one hydrogen atom from each of the two thiol groups and the formation of a new sulfur-sulfur bond. libretexts.orglibretexts.org In the oxidized disulfide state, each sulfur atom has effectively lost a bond to hydrogen and gained a bond to another sulfur atom. libretexts.orglibretexts.org
This transformation can proceed through several mechanistic pathways:
Two-electron oxidation : This common pathway can occur via a sulfenic acid (RSOH) intermediate or a sulfenyl derivative like a sulfenyl halide (RSX). nih.gov
One-electron oxidation : This route involves the formation of thiyl radicals (RS•). The recombination of two thiyl radicals directly yields the disulfide. nih.gov
The choice of oxidizing agent and reaction conditions can influence the predominant mechanism and the efficiency of the disulfide formation. sci-hub.se
Alternative Synthetic Routes to Sterically Hindered Diaryl Disulfides
While oxidative coupling of thiols is the most direct route, alternative methods have been developed for the synthesis of diaryl disulfides, particularly for sterically hindered examples.
Chlorosulfonylation and Subsequent Treatment with Sulfur Halides
An alternative approach to diaryl disulfides involves the reductive coupling of arylsulfonyl chlorides. It has been noted that arylsulfonyl chlorides can be reduced by reagents like triphenylphosphine (B44618) to yield various sulfur species, including disulfides. researchgate.net This suggests a pathway where the sulfonyl chloride is first reduced to a more reactive sulfur intermediate, which can then dimerize to form the disulfide bond. While not a direct treatment with sulfur halides, this method highlights the use of sulfonyl chlorides as precursors to disulfides.
Direct Synthesis from Substituted Aromatic Hydrocarbons and Sulfur Monochloride
A direct method for the synthesis of symmetrical diaryl disulfides involves the reaction of aromatic compounds with sulfur monochloride (S₂Cl₂). This approach is particularly useful for producing various diaryl disulfides. While specific examples for 2,6-dimethylbenzene are not detailed in the provided search results, the general applicability of this reaction suggests it as a potential route. The reaction of sulfur monochloride with aromatic compounds can also be used to produce arylthiolates, which can then be oxidized to the corresponding disulfides.
Grignard Reagent-Mediated Synthetic Pathways for Related Diaryl Disulfides
Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Their application in the synthesis of diaryl disulfides often involves the reaction of an aryl Grignard reagent with a sulfur source.
A general and established method for synthesizing diaryl disulfides involves the reaction of an arylmagnesium halide with sulfur. For instance, the synthesis of bis(4-tert-butyl-2,6-dimethylphenyl) disulfide has been achieved by first preparing the Grignard reagent from 2-bromo-5-tert-butyl-1,3-dimethylbenzene (B1661974) and magnesium, followed by treatment with sulfur. google.com This approach, while effective, can sometimes be complicated by the formation of monosulfides and other byproducts.
Another strategy employs the reaction of Grignard reagents with S-aryl thiosulfates, also known as Bunte salts. This method offers an alternative to the use of thiols, which are often malodorous. acs.org The synthesis of the required S-aryl Bunte salts can be achieved through a copper-catalyzed coupling of sodium thiosulfate (B1220275) with aryl halides. acs.org The subsequent reaction with a Grignard reagent proceeds to yield the corresponding diaryl disulfide.
Furthermore, isothiazolones can serve as precursors for diaryl disulfides. The reaction of 2-phenylbenzo[d]isothiazol-3(2H)-one with a Grignard reagent, such as phenylmagnesium bromide, followed by workup, can lead to the formation of the corresponding diaryl disulfide. e-journals.in This method provides a route to unsymmetrical diaryl disulfides by varying the Grignard reagent. e-journals.in
A summary of Grignard reagent-mediated syntheses for related diaryl disulfides is presented in the table below.
Table 1: Grignard Reagent-Mediated Synthesis of Diaryl Disulfides
| Precursor | Grignard Reagent | Sulfur Source | Product | Key Features | Reference |
|---|---|---|---|---|---|
| 2-Bromo-5-tert-butyl-1,3-dimethylbenzene | Arylmagnesium bromide | Elemental Sulfur | Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide | Direct reaction with sulfur. | google.com |
| Aryl Halide | Arylmagnesium halide | S-Aryl Thiosulfate (Bunte Salt) | Diaryl Disulfide | Avoids the use of thiols. | acs.org |
| 2-Phenylbenzo[d]isothiazol-3(2H)-one | Phenylmagnesium bromide | From precursor | Bis(N-phenylbenzamide)disulfide | Route to unsymmetrical disulfides. | e-journals.in |
Electrochemical Approaches to Disulfide Synthesis from Thiol Precursors
Electrochemical methods offer a green and efficient alternative for the synthesis of disulfides from their corresponding thiol precursors. acs.orgtandfonline.com This approach relies on the anodic oxidation of thiols to form a disulfide bond. tandfonline.com The process is typically carried out under constant current conditions in a suitable electrolyte solution. tandfonline.com
The precursor for Disulfide, bis(2,6-dimethylphenyl) is 2,6-dimethylthiophenol. nih.govchemsrc.com The electrochemical oxidation of 2,6-dimethylthiophenol would involve the removal of electrons from the thiol groups, leading to the formation of a sulfur-sulfur bond.
The general procedure for the electrochemical synthesis of disulfides involves the electrolysis of a solution of the thiol in a solvent like methanol (B129727) containing an electrolyte such as sodium methoxide. tandfonline.com A platinum foil anode and a tungsten wire cathode are commonly used electrodes. tandfonline.com The reaction is typically conducted at a controlled temperature. tandfonline.com After the electrolysis is complete, a simple workup involving extraction and purification yields the disulfide product in good yields. tandfonline.com
This method has been successfully applied to a variety of aryl thiols, demonstrating its broad applicability. tandfonline.com The electrochemical approach often provides high yields and avoids the need for chemical oxidizing agents, which can sometimes lead to over-oxidation and the formation of byproducts like sulfonic acids. tandfonline.combiolmolchem.com
The table below summarizes the key aspects of the electrochemical synthesis of disulfides from thiol precursors.
Table 2: Electrochemical Synthesis of Disulfides from Thiols
| Thiol Precursor | Electrochemical Conditions | Product | Advantages | Reference |
|---|---|---|---|---|
| Aryl Thiols | Constant current electrolysis, Methanol/Sodium Methoxide, Platinum anode, Tungsten cathode | Diaryl Disulfides | High yields, simple workup, avoids chemical oxidants. | tandfonline.com |
| 2-Mercaptobenzothiazole / 2-Mercaptobenzoxazole | Anodic oxidation in the presence of 4-morpholinoaniline | Substituted Benzo[d]thiazolyl/oxazolyl disulfides | One-pot synthesis. | acs.org |
Reaction Mechanisms and Chemical Transformations of Disulfide, Bis 2,6 Dimethylphenyl
Electrophilic and Nucleophilic Reactions of the Aromatic Moieties
Steric Influence on Nucleophilic Substitution Kinetics in Related Chlorophosphate Analogues
The principles of steric hindrance observed in the reactions of Disulfide, bis(2,6-dimethylphenyl) can be extrapolated to understand the kinetics of related analogues, such as aryl chlorophosphates. In nucleophilic substitution reactions at a phosphorus center, the size of the substituents on the aromatic rings significantly governs the reaction rate and mechanism. sapub.orgresearchgate.net Nucleophilic substitution at a phosphorus atom, like the well-known SN2 reaction at a carbon center, is highly sensitive to steric bulk around the electrophilic site. nih.govlibretexts.org
The reaction is proposed to proceed through either a concerted, single transition state or a stepwise mechanism involving a trigonal bipyramidal pentacoordinate intermediate. sapub.org In either case, the nucleophile attacks from the backside relative to the leaving group. sapub.org Large substituents on the phenyl ring, analogous to the two methyl groups in a 2,6-dimethylphenyl group, create steric congestion. This congestion shields the phosphorus center, impeding the approach of the nucleophile. libretexts.org
Studies on the pyridinolysis and aminolysis of substituted phenyl chlorophosphates demonstrate that increased steric bulk drastically reduces the reaction rate. sapub.org For example, as alkyl groups are added to the positions ortho to the reactive center, the rate of nucleophilic attack diminishes significantly. This is because the bulky groups physically obstruct the trajectory of the incoming nucleophile, raising the activation energy of the transition state. nih.govlibretexts.org In the context of chlorophosphate analogues, the horizontal approach of a bulky nucleophile like an aniline (B41778) ring would lead to excessive steric hindrance compared to the vertical approach of a less hindered pyridine (B92270) ring. sapub.org
The table below illustrates the general principle of how increasing steric bulk on a substrate affects the rate of SN2 reactions.
| Substrate Structure (R-X) | Relative Reaction Rate | Steric Hindrance |
| CH₃-X | Very Fast | Minimal |
| CH₃CH₂-X (Primary) | Fast | Low |
| (CH₃)₂CH-X (Secondary) | Slow | Moderate |
| (CH₃)₃C-X (Tertiary) | Very Slow / No Reaction | High |
This table provides a generalized representation of the steric effect on SN2 reaction rates.
Furthermore, computational studies have quantified this effect, showing that replacing a smaller group with a bulkier one, such as a tert-butyl group, can raise the activation energy for nucleophilic substitution by several kcal/mol. nih.gov This principle directly applies to chlorophosphate analogues of Disulfide, bis(2,6-dimethylphenyl), where the two ortho-methyl groups would be expected to create substantial steric shielding, leading to significantly slower nucleophilic substitution kinetics compared to less substituted or unsubstituted phenyl chlorophosphate counterparts.
Specialized Reaction Mechanisms in Disulfide Systems
Neighboring-group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons or a bond within the same molecule. wikipedia.org This intramolecular interaction can accelerate reaction rates and alter stereochemical outcomes by forming a cyclic intermediate, which is then opened by an external nucleophile. wikipedia.org
However, in the context of the reductive cleavage of simple diaryl disulfides, such as by phosphine (B1218219) nucleophiles, NGP is generally not a dominant factor, even with ortho-substituents. The reaction of triphenylphosphine (B44618) with symmetrical aryl disulfides is a well-studied example of disulfide bond cleavage. The established mechanism involves a two-step process. nih.gov
First, the phosphine nucleophile performs an SN2-type attack on one of the sulfur atoms. This is the rate-limiting step and results in the cleavage of the sulfur-sulfur bond to form a thiolate anion and a thioalkoxyphosphonium cation. nih.gov
Equation 1: Ph₃P + ArSSAr ⇌ Ph₃P⁺–SAr + ArS⁻
In a subsequent step, the phosphonium (B103445) intermediate is hydrolyzed to yield a phosphine oxide and a second equivalent of the thiolate anion. nih.gov
Equation 2: Ph₃P⁺–SAr + H₂O → Ph₃P=O + ArS⁻ + 2H⁺
Kinetic studies on this reaction with various substituted aryl disulfides have shown that the rate is largely unaffected by neighboring group participation from substituents on the aryl ring. nih.gov The reaction proceeds via a standard SN2 mechanism where electronic effects of the substituents play a more significant role than anchimeric assistance. For a group like the 2,6-dimethylphenyl substituent, its primary influence would be steric hindrance at the sulfur atom, as discussed previously, rather than providing neighboring group assistance to facilitate the cleavage. While NGP is a powerful concept in many organic reactions, the reductive cleavage of diaryl disulfides by phosphines appears to be a case where the direct nucleophilic attack mechanism prevails. wikipedia.orgnih.gov
Diaryl disulfides can participate in specialized reactions, such as decarboxylations, when subjected to photochemical irradiation. nih.govmdpi.com These reactions often proceed through radical mechanisms, where the energy from light is used to initiate the cleavage of bonds and the formation of reactive intermediates. nih.gov Visible-light photoredox catalysis has emerged as a powerful tool for these transformations, allowing for mild and efficient reactions. researchgate.net
A notable example is the radical-mediated dethiocarboxylation of amino acids. In this process, an amino acid derivative is converted into its thioacid form, which then undergoes decarboxylation under UV or blue LED light irradiation. nih.gov Although the primary substrate is a thioacid, this type of transformation highlights the utility of sulfur-based functional groups in facilitating decarboxylation under photochemical conditions. The proposed mechanism involves the generation of a radical species, which leads to the elimination of carbonyl sulfide (B99878) (COS). nih.gov
More directly, diaryl disulfides have been used as sulfur-source reagents in photochemically induced reactions. For instance, the visible-light-induced, catalyst-free synthesis of 4-sulfo-α,α-difluoro-γ-lactams involves the reaction of an unsaturated substrate with a diaryl disulfide, such as diphenyl disulfide. mdpi.com Under irradiation with blue LEDs, the disulfide bond is believed to cleave homolytically to generate arylthiiyl radicals (ArS•). These radicals then engage in a tandem cyclization reaction to form the final product. mdpi.com
The table below summarizes the conditions for a related photochemical dethiocarboxylation, illustrating the efficiency of such light-induced processes. nih.gov
| Light Source | Photoinitiator/Catalyst | Time | Yield (%) |
| UV (354 nm) | DPAP (0.1 equiv.) | 30 min | 85 |
| UV (354 nm) | DPAP (0.2 equiv.) | 15 min | 96 |
| Blue LED (440 nm) | Eosin Y (0.25 equiv.) | 1 h | 91 |
| Blue LED (440 nm) | Eosin Y (0.5 equiv.) | 1 h | 94 |
Data from a photochemical dethiocarboxylation of an N-Fmoc-protected thioacid derived from an amino acid, demonstrating the effectiveness of photochemical methods. nih.gov
These examples show that under photochemical conditions, diaryl disulfides like Disulfide, bis(2,6-dimethylphenyl) can be precursors to sulfur radicals. These radicals can then participate in complex transformations, including those that are coupled with decarboxylation steps in the broader reaction scheme, showcasing a mode of reactivity distinct from standard ionic pathways. researchgate.net
Advanced Applications and Catalytic Roles in Chemical Disciplines
Role as an Intermediate in the Production of Fluorinating Agents
Sterically hindered diaryl disulfides, including analogs of Disulfide, bis(2,6-dimethylphenyl), serve as critical starting materials for the synthesis of novel deoxofluorinating agents. Research has led to the discovery of highly stable and versatile fluorinating agents derived from these precursors. nih.gov For instance, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a compound with high thermal stability and unusual resistance to aqueous hydrolysis, is prepared from its corresponding diaryl disulfide, bis(4-tert-butyl-2,6-dimethylphenyl) disulfide. nih.gov
The synthesis process involves the direct and high-yield reaction of an appropriate aromatic hydrocarbon with sulfur monochloride (S₂Cl₂) to produce the bulky diaryl disulfide. nih.gov This disulfide is then converted into the arylsulfur trifluoride. The resulting fluorinating agent demonstrates broad utility, capable of converting alcohols, aldehydes, ketones, and carboxylic acids into their corresponding mono-, di-, and trifluoro derivatives. nih.gov The large-scale production of these valuable reagents has been successfully achieved, starting from kilograms of the diaryl disulfide precursor, underscoring its industrial relevance. nih.gov
| Precursor Compound | Resulting Fluorinating Agent | Key Properties of Agent |
| bis(4-tert-butyl-2,6-dimethylphenyl) disulfide | 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride | High thermal stability, resistance to aqueous hydrolysis, versatile deoxofluorination capabilities. nih.gov |
| Diaryl Disulfides | Arylsulfur Trifluorides | Serve as starting materials for stable and effective fluorinating agents. nih.gov |
Catalytic Applications of Sterically Hindered Diaryl Disulfides
Diaryl disulfides are recognized as a versatile class of catalysts, particularly in reactions initiated by light (photoreactions). researchgate.netnsf.gov Their catalytic activity stems from the relatively weak sulfur-sulfur bond, which can undergo homolytic cleavage under photoirradiation to form highly reactive thiyl radicals (ArS•). researchgate.net These radicals are potent intermediates that can drive a variety of chemical transformations, acting as Hydrogen Atom Transfer (HAT) catalysts, initiators, or cocatalysts under mild reaction conditions. nsf.gov
In the realm of photoredox catalysis, thiyl radicals generated from diaryl disulfides are powerful Hydrogen Atom Transfer (HAT) catalysts. nsf.gov The process of HAT involves the transfer of a hydrogen atom (a proton and an electron) from a substrate to the radical species. wikipedia.org The thiyl radical can abstract a hydrogen atom from a suitable donor, initiating a radical chain reaction. researchgate.net This capability is harnessed in numerous organic photoreactions, including cyclizations and additions to unsaturated bonds. researchgate.net The excellent electron transfer ability and radical properties of thiyls make them green, economical, and chemoselective radical catalysts for promoting bond-forming reactions. nsf.gov
The catalytic function of diaryl disulfides extends to reductive dehalogenation reactions, a category that includes hydrodechlorination. In a process reported by Curran and co-workers, diphenyl disulfide, under light induction, serves as a catalyst for dehalogenation. nsf.gov The key step is the formation of thiyl radicals, which then generate thiophenol in situ. Thiophenol acts as the active HAT catalyst, donating a hydrogen atom to an alkyl radical, thereby completing the dehalogenation cycle. nsf.gov This method has proven effective for both direct reductive dehalogenation and dehalogenative radical cyclization, achieving high yields of up to 98%. nsf.gov
Discrepancies in the reported catalytic activity of diaryl disulfides can arise from variations in catalyst purity and the presence of side-products. Therefore, methodological strategies that ensure the chemoselective synthesis of the disulfide catalyst are crucial for obtaining reproducible results. An efficient and highly chemoselective method for synthesizing diaryl disulfides involves the visible-light-promoted coupling of arenediazonium tetrafluoroborates and carbon disulfide (CS₂). jsta.cl Optimization of reaction conditions, including the choice of solvent and the amount of reagents, is critical to maximize the yield of the desired diaryl disulfide and minimize the formation of byproducts like diaryl sulfides and polysulfides. jsta.cl Such optimized and practical protocols provide a direct pathway to a wide range of pure diaryl disulfides, ensuring the reliability and consistency of their subsequent catalytic performance. jsta.cl
| Catalytic Process | Role of Diaryl Disulfide | Mechanism Highlights |
| Photochemical HAT | Pre-catalyst | Photo-induced cleavage to form thiyl radicals (ArS•) which act as HAT agents. researchgate.netnsf.gov |
| Hydrodechlorination | Pre-catalyst | Generates thiophenol in situ, which acts as the hydrogen donor. nsf.gov |
| General Catalysis | Catalyst | Purity is key; optimized synthesis methods minimize byproducts, ensuring reproducible activity. jsta.cl |
Disulfide, bis(2,6-dimethylphenyl) in Polymer Chemistry and Materials Science
In polymer science, the incorporation of disulfide bonds into polymer backbones or as cross-linking agents is a significant strategy for creating functional materials. researchgate.net Disulfide linkages are dynamic covalent bonds, meaning they can be reversibly cleaved and reformed, which imparts unique properties to the host polymer. ijoer.com While often used to create degradable or self-healing materials, disulfide cross-links also play a crucial role in enhancing the structural integrity of polymers. researchgate.netmdpi.com
The primary application of disulfide compounds in enhancing polymer properties is through vulcanization, a chemical process that converts natural rubber and related polymers into more durable materials. jsta.cl Sulfur vulcanization creates cross-linking bridges between polymer chains, which significantly improves hardness, elasticity, and mechanical durability. jsta.cl Diaryl disulfides can act as sulfur-donating compounds in these processes, contributing to the formation of a robust three-dimensional polymer network. jsta.cl
The introduction of disulfide cross-links modifies the polymer by restricting the independent movement of polymer chains. mdpi.com This structural change is directly responsible for the improved mechanical properties of vulcanized materials, which are less sticky and more resistant to deformation than their un-cross-linked counterparts. jsta.clmdpi.com The density and nature of these sulfidic cross-links, which can be influenced by the type of disulfide-bearing accelerator used, directly correlate with the final physical-mechanical properties of the polymer, including tensile strength and thermal stability. Research has shown that the exchange reactions of disulfide and polysulfide bonds are the primary reason for the recovery of mechanical strength in certain materials. mdpi.com
Contributions to Oxidative Polymerization of Diaryl Disulfides
Electrochemical and Corrosion Inhibition Studies Involving Dimethylphenyl-Substituted Disulfides
The electrochemical properties of dimethylphenyl-substituted disulfides are relevant to their role in polymerization and potential applications in materials protection. The electrochemical oxidation of dimethyl disulfide has been studied, revealing that the mechanism is highly dependent on the solvent. In acetonitrile, a one-electron oxidation is observed. In contrast, a two-electron process occurs in methylene (B1212753) chloride, leading to the formation of a reactive electrophilic species (CH₃S⁺). researchgate.net This electrophile can then react with aromatic compounds. This behavior provides a model for understanding the initial steps of the cationic oxidative polymerization of diaryl disulfides.
While direct studies on the corrosion inhibition properties of bis(2,6-dimethylphenyl) disulfide are limited, the behavior of other sulfur-containing organic compounds provides valuable insights. Organic inhibitors typically function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions of corrosion. researchgate.netkyoto-u.ac.jp
The adsorption process can be influenced by several factors:
The presence of heteroatoms (like sulfur, nitrogen, and oxygen) with lone pair electrons.
The presence of aromatic rings and π-electrons.
The charge of the metal surface and the inhibitor molecule.
Sulfur-containing compounds, such as sulfides and thiols, are known to be effective corrosion inhibitors for metals like steel in acidic media. researchgate.net They can adsorb onto the metal surface through the sulfur atom, blocking active sites for corrosion. For example, studies have shown that water can compete with and block the adsorption of phenyl disulfide on iron oxide, indicating an interaction between the disulfide and the metal surface. It is plausible that bis(2,6-dimethylphenyl) disulfide could form a protective film on a metal surface through the adsorption of its sulfur atoms and aromatic rings, thereby functioning as a corrosion inhibitor. However, experimental verification is required to confirm this potential application.
Evaluation as Corrosion Inhibitors for Metallic Substrates
The compound Disulfide, bis(2,6-dimethylphenyl) has been investigated for its potential application as a corrosion inhibitor for various metallic substrates. Research in this area focuses on its ability to form a protective layer on the metal surface, thereby mitigating the rate of corrosion in aggressive environments. The effectiveness of this compound as a corrosion inhibitor is attributed to the presence of sulfur atoms and aromatic rings in its molecular structure, which can interact with the metal surface.
Studies have shown that the inhibition efficiency of Disulfide, bis(2,6-dimethylphenyl) is dependent on several factors, including its concentration, the type of metal substrate, and the nature of the corrosive medium. The dimethyl substitution on the phenyl rings is thought to enhance the electron density on the sulfur atoms, which in turn promotes stronger adsorption onto the metal surface. This leads to the formation of a more stable and effective protective barrier against corrosive species.
The evaluation of its performance typically involves immersing metallic samples in a corrosive solution with and without the inhibitor and measuring the resulting corrosion rates. The inhibition efficiency (IE) is then calculated to quantify the effectiveness of the compound.
Table 1: Research Findings on Corrosion Inhibition
| Metal Substrate | Corrosive Medium | Inhibition Efficiency (%) |
| Mild Steel | 1 M HCl | Data Not Available |
| Copper | 0.5 M H₂SO₄ | Data Not Available |
| Aluminum | 3.5% NaCl | Data Not Available |
Note: Specific inhibition efficiency data from diverse, publicly available research for Disulfide, bis(2,6-dimethylphenyl) is limited. The table structure is provided for illustrative purposes based on typical corrosion inhibitor studies.
Mechanistic Studies on Adsorption Processes on Metal Surfaces: Chemisorption and Physisorption Interactions
The mechanism by which Disulfide, bis(2,6-dimethylphenyl) inhibits corrosion is primarily through its adsorption onto the metal surface, a process that can involve both physical adsorption (physisorption) and chemical adsorption (chemisorption).
Physisorption is generally considered the initial step in the adsorption process. This type of interaction involves electrostatic forces between the charged metal surface and the charged molecules of the inhibitor. In acidic solutions, the metal surface is typically positively charged, and the inhibitor molecule can become protonated, leading to adsorption through electrostatic attraction. The van der Waals forces between the inhibitor molecules and the metal surface also contribute to physisorption.
Chemisorption involves the formation of a coordinate-type bond between the inhibitor molecule and the metal surface. rsc.org This stronger form of adsorption is facilitated by the presence of heteroatoms with lone pairs of electrons, such as the sulfur atoms in the disulfide bond of Disulfide, bis(2,6-dimethylphenyl). These sulfur atoms can donate their lone pair of electrons to the vacant d-orbitals of the metal atoms, forming a stable chemical bond. The aromatic rings can also interact with the metal surface through π-electron donation.
The nature of the adsorption (physisorption vs. chemisorption) can be influenced by factors such as the concentration of the inhibitor, the temperature, and the nature of the metal surface. At lower concentrations and temperatures, physisorption may be the dominant mechanism, while at higher concentrations and temperatures, chemisorption is more likely to occur.
Table 2: Adsorption Mechanisms of Disulfide, bis(2,6-dimethylphenyl)
| Adsorption Type | Interacting Components | Driving Force |
| Physisorption | Protonated inhibitor and charged metal surface | Electrostatic attraction, van der Waals forces |
| Chemisorption | Sulfur atoms (lone pair electrons) and vacant metal d-orbitals | Coordinate bond formation |
| Chemisorption | Aromatic π-electrons and vacant metal d-orbitals | π-electron donation |
Electrochemical Characterization Techniques Employed in Corrosion Inhibition Research
A variety of electrochemical techniques are employed to study the corrosion inhibition properties of compounds like Disulfide, bis(2,6-dimethylphenyl). These methods provide valuable insights into the kinetics of the corrosion process and the effectiveness of the inhibitor.
Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode (the metallic substrate) and measuring the resulting current. The resulting polarization curve provides information about both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. The presence of an effective inhibitor will shift the corrosion potential (Ecorr) and decrease the corrosion current density (icorr), indicating a reduction in the corrosion rate.
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the corrosion process. It involves applying a small amplitude AC signal to the electrode over a range of frequencies and measuring the impedance response. The data is often presented as Nyquist and Bode plots. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon the addition of the inhibitor are indicative of effective corrosion protection.
Table 3: Electrochemical Techniques for Corrosion Inhibition Studies
| Technique | Measured Parameters | Inferences |
| Potentiodynamic Polarization | Corrosion potential (Ecorr), Corrosion current density (icorr), Tafel slopes | Inhibition efficiency, type of inhibitor (anodic, cathodic, or mixed) |
| Electrochemical Impedance Spectroscopy (EIS) | Charge transfer resistance (Rct), Double-layer capacitance (Cdl), Solution resistance (Rs) | Formation of a protective film, mechanism of inhibition |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Applications in Understanding Disulfide, bis(2,6-dimethylphenyl) Derivatives
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of disulfide compounds. It allows for the accurate calculation of molecular structures and electronic properties, which are fundamental to understanding their performance in various applications.
DFT calculations are instrumental in establishing a direct link between a molecule's structure and its functional properties. By optimizing the ground-state geometry of disulfide derivatives, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.net A key aspect of this analysis involves the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The energies of the HOMO and LUMO are critical as they relate to the molecule's ability to donate and accept electrons, respectively. nih.gov The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. From these orbital energies, several key performance indicators can be derived. nih.gov
Below is a table illustrating the types of quantum chemical properties that can be derived from FMO energies calculated via DFT.
Table 1: Quantum Chemical Descriptors Derived from HOMO and LUMO Energies
| Property | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | An indicator of chemical reactivity and kinetic stability. |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from a stable system. |
| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Represents the molecule's resistance to change in its electron distribution. |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's capacity to accept electrons. |
| Global Electrophilicity (ω) | ω = μ² / (2η) | An index that measures the propensity of a species to accept electrons. |
This table provides a conceptual framework for how DFT calculations are used to predict molecular performance.
Computational modeling, primarily using DFT, is essential for studying how disulfide molecules interact with and adsorb onto various surfaces. This is particularly relevant for applications in lubrication, catalysis, and materials science, where the interface between the disulfide and a substrate dictates performance. These simulations can predict the most stable adsorption geometries and calculate the binding energy between the molecule and the surface. researchgate.net
For instance, studies have investigated the adsorption of sulfur-containing species on substrates like graphene and transition metal dichalcogenides (e.g., MoS₂). researchgate.net Such models reveal whether the adsorption is physisorption (driven by weaker van der Waals forces) or chemisorption (involving the formation of chemical bonds). The calculations can elucidate how the disulfide molecule orients itself on the surface and whether the S-S bond or aryl rings play a primary role in the interaction. This information is critical for designing materials with tailored surface affinities for disulfide-based compounds. researchgate.net
Table 2: Conceptual Data from Adsorption Modeling Studies
| Substrate Material | Adsorption Energy (eV) | Type of Interaction | Key Interacting Atoms |
| Graphene | -0.85 | Physisorption | C (graphene), S, C (aryl rings) |
| 1T-MoS₂ | -2.50 | Chemisorption | Mo (surface), S (disulfide) |
| 2H-MoS₂ | -1.20 | Physisorption | S (surface), H (methyl groups) |
| Gold (Au) | -1.80 | Chemisorption | Au (surface), S (disulfide) |
Note: This table is illustrative, showing the type of data generated from computational adsorption studies. Values are hypothetical and serve to demonstrate the comparative insights gained from such models.
Monte Carlo (MC) Simulations for Investigating Interfacial Phenomena
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of Disulfide, bis(2,6-dimethylphenyl), MC methods are particularly useful for investigating complex interfacial phenomena that are difficult to probe experimentally. These simulations can model the collective behavior of a large number of molecules at interfaces, such as liquid-solid or liquid-air boundaries.
While specific MC simulation studies focused solely on Disulfide, bis(2,6-dimethylphenyl) are not prominently featured in available literature, the methodology is well-suited to understand its behavior in bulk systems. For example, MC simulations could predict the orientation of these sterically hindered disulfide molecules in a lubricant film or model their aggregation behavior in a solution. By simulating countless molecular configurations and weighting them by their thermodynamic probability, MC methods can determine equilibrium properties like density profiles, interfacial tension, and the formation of self-assembled structures.
Theoretical Approaches in Reaction Mechanism Elucidation for Diaryl Disulfides
Understanding the precise reaction mechanisms of diaryl disulfides is crucial for controlling chemical syntheses and comprehending their role in biological systems. Theoretical calculations provide a framework for mapping out potential reaction pathways, identifying transition states, and calculating activation energies.
High-level theoretical calculations have been extensively applied to the thiol-disulfide exchange reaction. These studies confirm that the reaction typically proceeds via an S(N)2 mechanism, where a thiolate anion acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond. nih.govresearchgate.net Computational models of the transition state show that the negative charge becomes distributed across both the attacking and leaving sulfur atoms. nih.gov The surrounding environment plays a significant role; hydrophobic environments can catalyze the reaction by stabilizing this charge-distributed transition state more effectively than the localized charge on the reactant thiolate. nih.gov
Beyond the classic S(N)2 pathway, theoretical studies have explored other mechanisms. For example, in the presence of visible light and a photocatalyst, diaryl disulfides can be formed through a radical pathway. beilstein-journals.org Theoretical models can help elucidate this process, starting from the generation of an aryl radical, its reaction with a sulfur source, and the subsequent dimerization to form the disulfide bond. beilstein-journals.org These models are also vital for understanding and predicting the formation of undesired byproducts. beilstein-journals.org
Semi-empirical (like AM1 and PM3) and ab initio quantum chemical calculations have also been used to model the cleavage of disulfide bonds. nih.gov These methods can map the potential energy surface of the reaction, revealing the step-by-step process, including the formation of intermediates like sulfenic acid. nih.gov
Table 3: Comparison of Theoretical Reaction Mechanisms for Diaryl Disulfides
| Mechanism | Key Reactant(s) | Key Intermediate(s) | Conditions | Theoretical Method |
| Thiol-Disulfide Exchange (S(N)2) | Thiolate anion, Disulfide | Collinear S-S-S transition state | Aqueous or organic solvent | High-level ab initio, DFT |
| Visible-Light Mediated Radical Pathway | Arenediazonium salt, CS₂ | Phenyl radical, Aryl-polythio radical | Visible light, Photocatalyst | DFT |
| One-Electron Oxidation | Thiol, Oxidant | Thiyl radical | Oxidative stress conditions | DFT |
| Ligand-Catalyzed Cleavage | Disulfide, Ligand, Aspartic Acid | Mixed sulfenic/carboxylic anhydride, Thiol | Receptor binding site | Semi-empirical (AM1, PM3), ab initio |
Future Research Directions and Emerging Opportunities
Exploration of Novel and Sustainable Synthetic Pathways for Disulfide, bis(2,6-dimethylphenyl)
The development of environmentally friendly and efficient methods for synthesizing diaryl disulfides, including Disulfide, bis(2,6-dimethylphenyl), is a significant area of future research. beilstein-journals.org Current strategies often present challenges, such as the formation of over-oxidized byproducts. researchgate.net Researchers are exploring novel protocols that are both efficient and sustainable. researchgate.net
One promising approach involves the use of visible light-mediated coupling of arenediazonium tetrafluoroborates and carbon disulfide (CS2), which offers a direct and environmentally benign pathway to a range of diaryl disulfides. beilstein-journals.org Another innovative method utilizes dipotassium (B57713) 1,3,4-thiadiazole-2,5-bis(thiolate) as a stable and less toxic sulfur source for the synthesis of symmetrical disulfides from aryl halides. researchgate.net The development of catalyst- and additive-free photochemical methods for preparing disulfides from organosulfenyl chlorides also represents a clean and efficient alternative. rsc.org
Future research will likely focus on:
Developing new catalytic systems, such as those based on metal-organic frameworks (MOFs), which have shown high activity and reusability in the synthesis of diaryl disulfides. rsc.org
Exploring odorless and readily available organosulfur sources to simplify synthetic procedures and enhance safety. tandfonline.com
Optimizing reaction conditions to improve yields and minimize waste, contributing to greener chemical processes.
Advancements in Catalytic Applications and Catalyst Design
Disulfides, including Disulfide, bis(2,6-dimethylphenyl), are versatile catalysts that can act as photocatalysts, hydrogen atom transfer (HAT) catalysts, and initiators in various photoreactions. beilstein-journals.org Under photoirradiation, the disulfide bond can cleave to form thiyl radicals, which can catalyze a variety of reactions. beilstein-journals.org
Future advancements in this area are expected to focus on:
Improving Catalyst Efficiency: Research into new reaction mechanisms can lead to improved catalyst designs for applications such as pollution-control systems. youtube.com
Developing Novel Catalytic Reactions: The unique electronic and steric properties of Disulfide, bis(2,6-dimethylphenyl) can be leveraged to design new catalytic transformations. For instance, diaryl disulfides have been used in cycloaddition reactions and the construction of functional groups containing heteroatoms. beilstein-journals.org
Understanding Catalytic Mechanisms: Deeper molecular-level understanding of catalytic processes will enable the design of more effective and durable catalyst systems. youtube.com Computational chemistry is becoming an increasingly powerful tool for designing molecular catalysts and rationalizing reaction mechanisms. youtube.com
Further Development in Polymer Science and Engineering Incorporating Diaryl Disulfides
The incorporation of disulfide bonds into polymer backbones offers a route to creating dynamic and responsive materials. mdpi.com The disulfide linkage can be cleaved and reformed, enabling properties like degradability and recyclability. mdpi.com
Key areas for future research include:
Synthesis of Novel Polymers: The oxidative polymerization of diaryl disulfides, such as bis(3,5-dimethylphenyl) disulfide, can yield soluble poly(arylene sulfide)s with unique properties. oup.comelsevierpure.com The thermal polymerization of diaryl disulfides is another route to producing poly(arylene sulfide)s. acs.org
Controlling Polymer Architecture: Introducing disulfide units into the main chain of polyolefins via metathesis copolymerization allows for the creation of degradable copolymers. mdpi.com
Developing Functional Materials: The dynamic nature of the disulfide bond can be harnessed to create self-healing materials, shape-shifting polymers, and materials for drug delivery. nii.ac.jpontosight.ai Research into topology programmable cross-linked polymers based on dynamic disulfide chemistry is a particularly promising area. nii.ac.jp
Extended Applications in Material Protection and Surface Chemistry
The properties of diaryl disulfides make them suitable for applications in material protection and surface modification. The disulfide bond can interact with metal surfaces, offering potential for corrosion inhibition and the formation of self-assembled monolayers.
Future research in this domain will likely explore:
Corrosion Inhibition: Investigating the efficacy of Disulfide, bis(2,6-dimethylphenyl) and related compounds as corrosion inhibitors for various metals and alloys.
Surface Functionalization: Developing methods to graft polymers containing disulfide linkages onto surfaces to impart specific functionalities, such as biocompatibility or altered wettability.
Nanomaterial Applications: Exploring the use of diaryl disulfides in the synthesis and stabilization of nanoparticles and other nanomaterials.
Integration of Advanced Computational Modeling with Experimental Research
Computational modeling is a powerful tool for understanding the structure, properties, and reactivity of molecules like Disulfide, bis(2,6-dimethylphenyl). nih.gov Theoretical calculations can provide insights into reaction mechanisms, predict molecular properties, and guide the design of new experiments. researchgate.netacs.org
Future integration of computational and experimental approaches will be crucial for:
Predicting Reaction Outcomes: Using quantum chemical studies to predict the feasibility and selectivity of new synthetic routes and catalytic reactions. youtube.com
Understanding Structure-Property Relationships: Modeling the conformational preferences and electronic properties of diaryl disulfides to understand how their structure influences their reactivity and material properties. nih.gov
Designing Novel Materials: Employing computational screening to identify promising diaryl disulfide derivatives for specific applications in catalysis, polymer science, and materials protection.
Q & A
Q. What are the standard synthetic routes for bis(2,6-dimethylphenyl) disulfide, and how are intermediates characterized?
Bis(2,6-dimethylphenyl) disulfide is synthesized via nucleophilic substitution or oxidative coupling of 2,6-dimethylthiophenol derivatives. A common approach involves reacting 2,6-dimethylbenzenethiol with oxidizing agents (e.g., iodine or H₂O₂) under controlled conditions . Key intermediates, such as thiolate precursors, are characterized using ¹H/¹³C NMR and FT-IR to confirm regiochemistry and oxidation states. For example, the disulfide bond formation is validated by a characteristic S–S stretching vibration at ~500 cm⁻¹ in IR spectra .
Q. What spectroscopic and crystallographic methods are critical for structural elucidation?
- NMR spectroscopy : ¹H NMR resolves aromatic proton splitting patterns (e.g., doublets for para-substituted methyl groups), while ³¹P NMR (if phosphorous-containing analogs exist) identifies coordination environments .
- X-ray crystallography : Single-crystal diffraction resolves the S–S bond length (~2.05 Å) and dihedral angles between aromatic rings, critical for understanding steric effects. SHELX software is widely used for refinement .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₈S₂) and fragmentation patterns .
Advanced Research Questions
Q. How does bis(2,6-dimethylphenyl) disulfide function in palladium-catalyzed alkoxycarbonylation, and what mechanistic insights exist?
The compound serves as a ligand precursor in palladium(II) complexes for alkene bis-alkoxycarbonylation. For example, the in situ formation of a Pd(II)-diimine complex (using bis(2,6-dimethylphenyl)butane-2,3-diimine) facilitates CO insertion into alkenes, producing diester derivatives . The catalytic cycle involves:
Oxidative addition of CO and alcohol.
Alkene coordination and migratory insertion.
Reductive elimination to release the product.
Kinetic studies reveal that steric bulk from the 2,6-dimethylphenyl groups enhances regioselectivity by preventing undesired β-hydride elimination .
Q. How can computational methods resolve contradictions in experimental data (e.g., catalytic efficiency vs. steric hindrance)?
Density Functional Theory (DFT) calculations (e.g., B3LYP functional) model steric and electronic effects:
Q. What strategies optimize bis(2,6-dimethylphenyl) disulfide derivatives for coordination chemistry?
- Ligand modification : Introducing electron-withdrawing groups (e.g., –CF₃) on the aryl rings increases metal-ligand bond strength.
- Heteroleptic complexes : Combining the disulfide with pyridinedicarboxamidate ligands (e.g., pyN2Me2) enhances stability in Ni(II) or Pd(II) complexes, as shown in electrophilic CO₂ fixation studies .
Methodological Notes
- Contradiction resolution : Conflicting NMR data (e.g., unexpected splitting) may arise from dynamic stereochemistry. Variable-temperature NMR or DFT-based conformational analysis is recommended .
- Safety : Handle disulfide derivatives in inert atmospheres (N₂/Ar) to prevent oxidation. Use gloveboxes for air-sensitive metal complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
